1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(3,3-Dimethylcyclobutyl)methyl-1H-pyrazole-4-carbaldehyde (DMCP) is a versatile compound that has been used in a variety of scientific research applications. It is a derivative of pyrazole, a heterocyclic aromatic compound, and is characterized by its cyclic structure and methyl substituent on the nitrogen atom. DMCP is an important building block for organic synthesis, and has been used to synthesize a number of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. Additionally, DMCP has been studied in a number of biological and physiological studies.
Scientific Research Applications
1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde has been used in a variety of scientific research applications. It has been used to synthesize a number of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde has been studied in a number of biological and physiological studies. It has been used to study the effects of xenobiotics on human health, as well as the effects of environmental pollutants on aquatic ecosystems. It has also been used to study the mechanisms of enzyme inhibition in a number of biochemical systems.
Mechanism of Action
The mechanism of action of 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde is not yet fully understood. However, it is believed that 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde acts as an inhibitor of enzymes in the body, particularly enzymes involved in the metabolism of xenobiotics. It is believed that 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde binds to the active site of the enzyme and prevents the enzyme from performing its normal function. This inhibition of enzyme activity leads to a decrease in the metabolism of xenobiotics, resulting in an increased exposure to the xenobiotic.
Biochemical and Physiological Effects
1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde has been studied for its biochemical and physiological effects in a number of studies. It has been found to inhibit the activities of enzymes involved in the metabolism of xenobiotics, resulting in an increased exposure to the xenobiotic. Additionally, 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde has been found to have a number of other effects, including the inhibition of cell growth, the induction of apoptosis, and the inhibition of the synthesis of proteins.
Advantages and Limitations for Lab Experiments
1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde has a number of advantages for use in laboratory experiments. It is relatively stable, and has a high yield when synthesized. Additionally, it is relatively inexpensive, making it cost-effective for use in experiments. However, it is important to note that 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde is sensitive to moisture and air, and should be handled with care in the laboratory. Additionally, it is important to note that 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde is toxic, and should be handled with appropriate safety precautions.
Future Directions
There are a number of potential future directions for the study of 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde. One potential direction is the development of new methods for synthesis and purification of 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde. Additionally, further research could be conducted to better understand the mechanism of action of 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde in a variety of biological and physiological systems. Finally, further research could be conducted to explore the potential toxicity of 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde, and to develop methods for safe handling and disposal of 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde.
properties
IUPAC Name |
1-[(3,3-dimethylcyclobutyl)methyl]pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-11(2)3-9(4-11)6-13-7-10(8-14)5-12-13/h5,7-9H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMSTHMOFQZUPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)CN2C=C(C=N2)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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